molecular formula C25H32FN5O2 B2558384 N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922039-08-5

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2558384
CAS RN: 922039-08-5
M. Wt: 453.562
InChI Key: HFTYPPVMWYEFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O2 and its molecular weight is 453.562. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activities

Compounds with quinoline and piperazine derivatives have been synthesized and evaluated for their antibacterial activities. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrated significant antibacterial efficacy against various strains (Patel & Patel, 2010). Such compounds are important for developing new antibacterial agents due to increasing antibiotic resistance.

Anticancer Properties

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against several cancer cell lines, including human lung adenocarcinoma and breast cancer cells. These findings highlight the potential of quinoline derivatives as anticancer agents (Fang et al., 2016).

Enzyme Inhibition and Drug Discovery

Quinazolinone-based derivatives have been synthesized for their potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, displaying cytotoxic activity against various human cancer cell lines. This suggests their potential role in targeted cancer therapy (Riadi et al., 2021).

Pharmacological Profiles

The pharmacological properties of enantiomers of temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, have been studied, showing that they exhibit similar pharmacological profiles despite minor differences in antibacterial activities (Chu et al., 1991).

Novel Drug Synthesis Approaches

Research into one-pot three-component synthesis methods has led to the creation of compounds with potential anticancer properties, indicating innovative approaches to drug synthesis that could streamline the development of new therapeutics (Fang et al., 2016).

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-29-12-14-31(15-13-29)23(19-5-10-22-18(16-19)4-3-11-30(22)2)17-27-24(32)25(33)28-21-8-6-20(26)7-9-21/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYPPVMWYEFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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